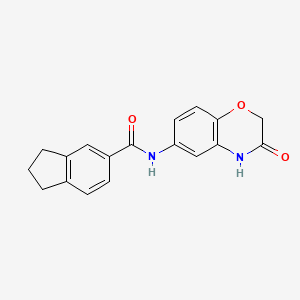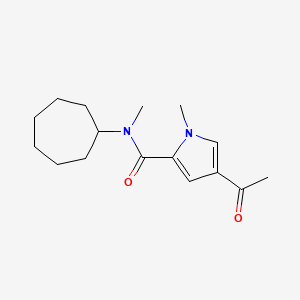
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide, also known as DPBA, is a chemical compound that has been widely used in scientific research due to its unique properties. DPBA is a synthetic compound that belongs to the class of benzodioxinyl amides and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide activates the TRPV1 channel by binding to a specific site on the channel protein, causing a conformational change that allows the channel to open and allow the influx of calcium ions into the cell. The influx of calcium ions activates downstream signaling pathways that are involved in pain sensation and inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide inhibits the activity of PKC by binding to the enzyme and preventing it from phosphorylating its target proteins. This inhibition of PKC activity can lead to a variety of downstream effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been shown to have a variety of biochemical and physiological effects. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been shown to have antioxidant and neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has several advantages for lab experiments. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide is a synthetic compound that can be easily synthesized and purified, which allows for reproducible results. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has also been shown to have a high degree of selectivity for its target proteins, which reduces the potential for off-target effects. However, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide also has some limitations for lab experiments. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has poor solubility in aqueous solutions, which can limit its use in certain experimental systems.
Future Directions
For research involving N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide include investigating its potential as a therapeutic agent for pain, inflammation, and cancer, as well as further investigating its mechanism of action and potential for use in other biological processes.
Synthesis Methods
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-phenoxybutylamine. The resulting amide is then purified through a series of chromatographic techniques to obtain the final product, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been reported in several scientific journals and is considered to be a reliable and reproducible method.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been used in a variety of scientific research studies due to its unique properties. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has also been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in cell signaling and regulation. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been used in studies to investigate the role of TRPV1 and PKC in various biological processes, including pain, inflammation, and cancer.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-19(7-4-10-22-16-5-2-1-3-6-16)20-14-15-8-9-17-18(13-15)24-12-11-23-17/h1-3,5-6,8-9,13H,4,7,10-12,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFAJTXDUZLZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNC(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)





![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)


